ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 4-fluorobenzoyl chloride, and ethyl 4-oxochromene-2-carboxylate. The reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions vary but often include specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromene-2-carboxylate
- Ethyl 7-(4-fluorobenzoyl)oxy-4-oxochromene-2-carboxylate
- Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxochromene-2-carboxylate
Uniqueness
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyloxy)-4-oxo-4H-chromene-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its fluorobenzoyl group, in particular, might enhance its biological activity or stability.
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(4-fluorobenzoyl)oxy-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FO8/c1-2-32-27(31)25-23(16-5-10-20-22(13-16)34-12-11-33-20)24(29)19-9-8-18(14-21(19)36-25)35-26(30)15-3-6-17(28)7-4-15/h3-10,13-14H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSVMWMANHWFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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